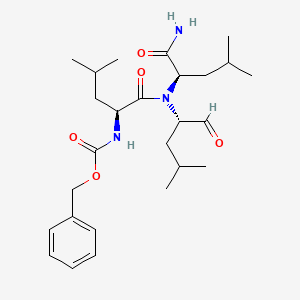
Benzyl ((S)-1-(((R)-1-amino-4-methyl-1-oxopentan-2-yl)((S)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ((S)-1-((®-1-amino-4-methyl-1-oxopentan-2-yl)((S)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a complex organic compound with a unique structure that includes multiple chiral centers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((S)-1-((®-1-amino-4-methyl-1-oxopentan-2-yl)((S)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate typically involves multi-step organic synthesis. One common approach is the use of amino acids as starting materials, which are then subjected to a series of protection, coupling, and deprotection steps to achieve the desired product. The reaction conditions often include the use of protecting groups such as tert-butyl carbamate and benzyl groups to protect the amino and hydroxyl functionalities during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl ((S)-1-((®-1-amino-4-methyl-1-oxopentan-2-yl)((S)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as borane and chiral oxazaborolidine catalysts.
Substitution: Substitution reactions, particularly involving the benzyl group, can be achieved using hydrogenolysis.
Common Reagents and Conditions
Common reagents used in these reactions include triflic acid, borane, and hydrogen gas. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Benzyl ((S)-1-((®-1-amino-4-methyl-1-oxopentan-2-yl)((S)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Benzyl ((S)-1-((®-1-amino-4-methyl-1-oxopentan-2-yl)((S)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with molecular targets such as enzymes. For example, as a carbonic anhydrase inhibitor, it directly coordinates with the catalytic zinc ion, mimicking the binding of bicarbonate . This interaction disrupts the enzyme’s activity, leading to its inhibitory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Shares the benzyl group and carbamate functionality but lacks the complex chiral structure.
tert-Butyl carbamate: Another carbamate compound used as a protecting group in organic synthesis.
α,β-Unsaturated carbonyl compounds: These compounds have similar reactivity patterns and are used in various synthetic applications.
Uniqueness
The uniqueness of Benzyl ((S)-1-((®-1-amino-4-methyl-1-oxopentan-2-yl)((S)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate lies in its multiple chiral centers and its ability to interact with specific molecular targets, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C26H41N3O5 |
|---|---|
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)29(23(24(27)31)14-19(5)6)25(32)22(13-18(3)4)28-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H2,27,31)(H,28,33)/t21-,22-,23+/m0/s1 |
Clé InChI |
MQUQNJIRJAJICL-RJGXRXQPSA-N |
SMILES isomérique |
CC(C)C[C@@H](C=O)N([C@H](CC(C)C)C(=O)N)C(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)CC(C=O)N(C(CC(C)C)C(=O)N)C(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


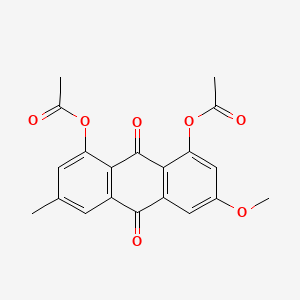

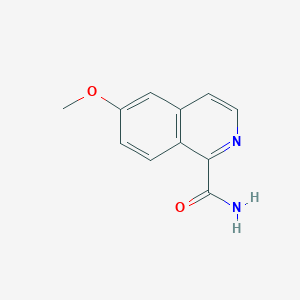

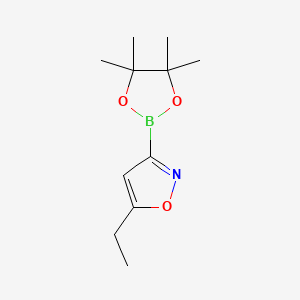
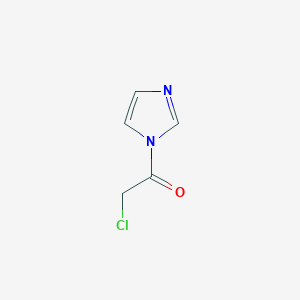
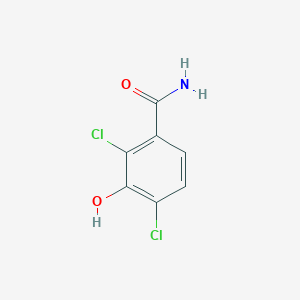
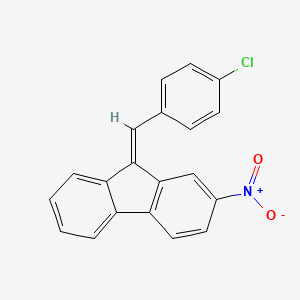
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
![2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13143128.png)
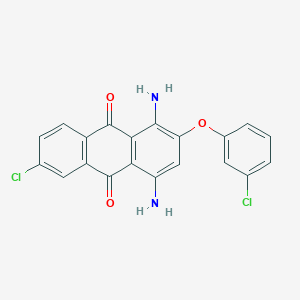
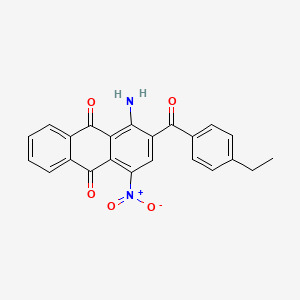
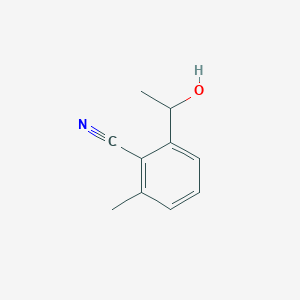
![3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline](/img/structure/B13143165.png)
